molecular formula C12H18OS B7844777 4-(2,4-Dimethylphenoxy)butane-1-thiol

4-(2,4-Dimethylphenoxy)butane-1-thiol

Cat. No.: B7844777
M. Wt: 210.34 g/mol
InChI Key: ZOWOJLZLXATIIJ-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenoxy)butane-1-thiol is a sulfur-containing organic compound characterized by a phenoxy group substituted with two methyl groups at the 2- and 4-positions of the aromatic ring, linked to a butane chain terminating in a thiol (-SH) group.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)butane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10-5-6-12(11(2)9-10)13-7-3-4-8-14/h5-6,9,14H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWOJLZLXATIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Ethyl 2-(2,4-dimethylphenoxy)acetate (Compound 2, )

  • Structure: Features a 2,4-dimethylphenoxy group connected to an ethyl acetate moiety.
  • Synthesis: Requires reflux with a strong base due to the low acidity of 2,4-dimethylphenolic acid, attributed to electron-donating methyl groups .
  • Key Difference : The absence of a thiol group and the presence of an ester functional group reduce nucleophilicity compared to the target compound.

(b) HBK Series Piperazine Derivatives ()

  • Examples: HBK14–HBK19, which include phenoxypropylpiperazine hydrochlorides with substituents like chloro, methoxy, or trimethyl groups on the aromatic ring.
  • Functional Relevance: These compounds exhibit pharmacological activity (e.g., receptor modulation) influenced by substituent positioning. For instance, HBK18 (2,4,6-trimethylphenoxy) shows steric hindrance that may reduce binding efficiency compared to 2,4-dimethyl derivatives .

(c) 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione ()

  • Structure: Combines a 2,3-dimethylphenoxy group with a piperidine-pyrimidinedione scaffold.
  • Application: Demonstrates anti-mycobacterial activity, highlighting how methyl positioning (2,3 vs. 2,4) on the phenoxy ring affects biological target interactions .

Thiol- and Sulfur-Containing Analogues

(a) 4-(4-Chlorophenyl)sulfanylbutan-1-ol ()

  • Structure: Contains a sulfanyl (-S-) group linked to a 4-chlorophenyl ring and a butanol chain.
  • Comparison : The sulfanyl group is less nucleophilic than a thiol (-SH), and the chloro substituent (electron-withdrawing) contrasts with the electron-donating methyl groups in the target compound, altering electronic properties and reactivity .

(b) 5-((2,4-Dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol (Compound 4, )

  • Structure: Integrates a thiolated oxadiazole ring with a 2,4-dimethylphenoxymethyl group.
  • Synthesis: Requires careful pH control (pH 5–6) during filtration to maximize yield, unlike the simpler isolation protocols for 4-(2,4-Dimethylphenoxy)butane-1-thiol .

Functional Group Variants

(a) 4-(4-Methylphenyl)butanoic Acid ()

  • Structure : A carboxylic acid derivative with a 4-methylphenyl group.
  • Contrast : The carboxylic acid group introduces acidity (pKa ~4–5), whereas the thiol group in the target compound has a lower pKa (~10), affecting solubility and reactivity in basic media .

Data Table: Key Comparative Properties

Compound Name Substituents/Functional Groups Synthesis Conditions Key Applications/Properties Reference
4-(2,4-Dimethylphenoxy)butane-1-thiol 2,4-dimethylphenoxy, thiol (-SH) Discontinued (commercial) Potential nucleophilic reactivity
Ethyl 2-(2,4-dimethylphenoxy)acetate 2,4-dimethylphenoxy, ester Reflux with strong base Intermediate in organic synthesis
HBK18 2,4,6-trimethylphenoxy, piperazine Multi-step alkylation Pharmacological modulation
4-(4-Chlorophenyl)sulfanylbutan-1-ol 4-chlorophenyl, sulfanyl (-S-) Not specified Sulfur-based reactivity studies
5-((2,4-Dimethylphenoxy)methyl)-oxadiazole-thiol Oxadiazole-thiol, 2,4-dimethylphenoxy pH-controlled filtration Antimicrobial candidate

Research Findings and Implications

  • Substituent Effects: Electron-donating methyl groups on the phenoxy ring enhance stability but reduce acidity, complicating synthesis (e.g., requiring strong bases or prolonged reflux) .
  • Thiol vs. Sulfanyl: The thiol group in 4-(2,4-Dimethylphenoxy)butane-1-thiol offers higher nucleophilicity than sulfanyl analogues, making it more reactive in disulfide bond formation or metal chelation .
  • Biological Activity: Methyl positioning (2,4 vs. 2,3 or 3,5) on phenoxy derivatives significantly impacts steric and electronic interactions with biological targets, as seen in anti-mycobacterial piperidinylmethylpyrimidinediones .

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